molecular formula C22H27N3O5 B2896837 N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 1327535-13-6

N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2896837
CAS No.: 1327535-13-6
M. Wt: 413.474
InChI Key: RMZUKQDNNVFTSV-UHFFFAOYSA-N
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Description

N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound that features a benzofuran moiety, a piperidine ring, and an oxalamide group

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Possible applications in the development of new materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of Benzofuran-2-carbonyl Chloride: Benzofuran is reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.

    Piperidine Derivative Formation: Piperidine is reacted with formaldehyde and hydrogen chloride to form the piperidin-4-ylmethyl chloride.

    Oxalamide Formation: The piperidine derivative is reacted with oxalyl chloride to form the oxalamide intermediate.

    Final Coupling Reaction: The benzofuran-2-carbonyl chloride is coupled with the oxalamide intermediate under basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid.

    Reduction: The oxalamide group can be reduced to form the corresponding amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Benzofuran-2-carboxylic acid.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)urea
  • N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)carbamate

Uniqueness

N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-N'-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c26-20(21(27)24-14-17-5-3-11-29-17)23-13-15-7-9-25(10-8-15)22(28)19-12-16-4-1-2-6-18(16)30-19/h1-2,4,6,12,15,17H,3,5,7-11,13-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZUKQDNNVFTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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